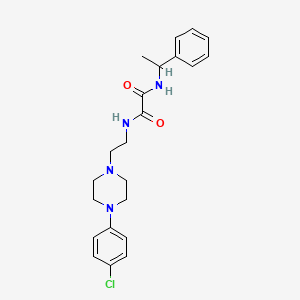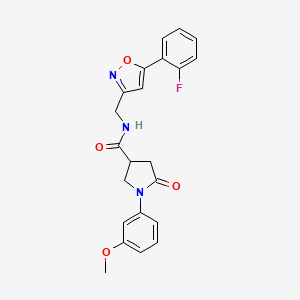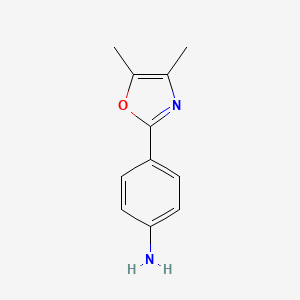![molecular formula C29H31N3O5 B2800761 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899922-48-6](/img/new.no-structure.jpg)
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule notable for its unique chemical structure that integrates both quinazolinone and phenethylamine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide generally involves multiple steps, beginning with the preparation of the key intermediates:
Formation of the Quinazolinone Core: : The quinazolinone nucleus is synthesized through a cyclization reaction of anthranilic acid derivatives with appropriate aldehydes or ketones in the presence of catalytic acids.
Benzylation and Further Functionalization: : This intermediate is then benzylated using benzyl halides in the presence of a base to form the 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl structure.
Coupling with Dimethoxyphenylethylamine: : The final step involves coupling the functionalized quinazolinone with 3,4-dimethoxyphenylethylamine via amide bond formation, usually achieved using activating agents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound often requires scaling up the laboratory procedures, ensuring consistency and yield. These methods involve optimizing reaction conditions, using continuous flow reactors, and implementing robust purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents like hydrogen peroxide or permanganate to modify the phenyl and quinazolinone groups.
Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride, targeting specific bonds within the structure.
Substitution: : Nucleophilic substitution reactions can occur on the benzyl and phenyl rings, facilitated by halogens or other leaving groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Halogens (chlorine, bromine), and nucleophiles (amines, alcohols) in the presence of catalysts or bases.
Major Products Formed
Oxidation Products: : Quinazoline-2,4-dione derivatives, phenolic compounds.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, substituted amides.
Applications De Recherche Scientifique
Chemistry
Catalysis: : This compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Organic Synthesis: : Used as a building block for the synthesis of complex molecules and polymers.
Biology
Enzyme Inhibition: : Serves as an inhibitor for certain enzymes, providing insights into enzymatic pathways and mechanisms.
Cell Signaling Studies: : Utilized in research studying cell signaling and interaction due to its bioactive nature.
Medicine
Drug Development: : Potential candidate for developing new drugs targeting various diseases, including cancer, due to its ability to interact with specific biological pathways.
Therapeutic Agents: : Investigated for its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
Material Science: : Used in the development of novel materials with specific properties, such as enhanced strength or conductivity.
Pharmaceutical Manufacturing: : Integral in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The compound's mechanism of action involves its interaction with various molecular targets, including:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Cellular signaling pathways, enzymatic inhibition, and receptor binding. The interaction with these targets can modulate biological functions, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: : Compounds like 2,4-dioxo-3-phenylquinazoline share a similar core structure but differ in substituents.
Phenethylamines: : Such as 3,4-dimethoxyphenethylamine, which possess similar side chains but lack the quinazolinone moiety.
Highlighting Uniqueness
Structural Complexity: : The integration of both quinazolinone and phenethylamine moieties within a single molecule makes 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide unique in terms of chemical diversity and functionality.
Bioactivity: : The compound’s diverse biological activities stem from its ability to interact with multiple molecular targets, providing a broader scope for scientific research and therapeutic applications.
In essence, this compound is a fascinating compound with multifaceted applications across various scientific disciplines, showcasing the synergy between complex chemical structures and biological activity.
Propriétés
Numéro CAS |
899922-48-6 |
|---|---|
Formule moléculaire |
C29H31N3O5 |
Poids moléculaire |
501.583 |
Nom IUPAC |
4-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C29H31N3O5/c1-36-25-15-14-21(19-26(25)37-2)16-17-30-27(33)13-8-18-31-28(34)23-11-6-7-12-24(23)32(29(31)35)20-22-9-4-3-5-10-22/h3-7,9-12,14-15,19H,8,13,16-18,20H2,1-2H3,(H,30,33) |
Clé InChI |
QWVWXONFGZYVNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2800678.png)
![3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2800681.png)



![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)







![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
